(E)-1-(3-(benzyloxy)-2-hydroxypropyl)-N'-(4-hydroxy-3-methoxybenzylidene)piperidine-4-carbohydrazide
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Description
(E)-1-(3-(benzyloxy)-2-hydroxypropyl)-N'-(4-hydroxy-3-methoxybenzylidene)piperidine-4-carbohydrazide is a useful research compound. Its molecular formula is C24H31N3O5 and its molecular weight is 441.528. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
- Synthesis and Characterization : Similar compounds have been synthesized and characterized using various spectroscopic methods, confirming their structural integrity. For instance, (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) was synthesized and characterized, providing insights into the synthesis process of similar compounds (Karrouchi et al., 2021).
Biological and Pharmacological Activities
- Antibacterial and Antifungal Properties : Some derivatives of similar compounds have shown remarkable antibacterial and antifungal activities. For example, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide exhibited moderate to strong antibacterial activity (Khalid et al., 2016).
- Antioxidant and Anti-Diabetic Potential : Schiff base compounds related to the query compound have shown potential as antioxidants and anti-diabetic agents. For instance, a Schiff base compound showed significant antioxidant activity and potential as an anti-diabetic agent (Sirajuddin et al., 2013).
Chemical Properties and Reactivity
- Theoretical Investigation and Molecular Docking : Studies have been conducted on similar compounds to understand their chemical properties and reactivity. Theoretical investigations and molecular docking approaches have been used to assess the antioxidant activity of Schiff bases and their tautomers (Ardjani & Mekelleche, 2017).
Molecular Interactions and Binding Studies
- Molecular Docking Studies : Molecular docking studies of similar compounds with proteins such as 4AMJ protein suggest their potential in designing therapeutics. This includes evaluating the binding efficacy and interactions with biological targets (Karrouchi et al., 2021).
Properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-1-(2-hydroxy-3-phenylmethoxypropyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5/c1-31-23-13-19(7-8-22(23)29)14-25-26-24(30)20-9-11-27(12-10-20)15-21(28)17-32-16-18-5-3-2-4-6-18/h2-8,13-14,20-21,28-29H,9-12,15-17H2,1H3,(H,26,30)/b25-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXGJVDIRXBJDZ-AFUMVMLFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2CCN(CC2)CC(COCC3=CC=CC=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2CCN(CC2)CC(COCC3=CC=CC=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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